2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one is a heterocyclic compound characterized by a fused pyridine and pyrazine structure. It exhibits potential biological activities, making it a subject of interest in medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of 177.16 g/mol. Its IUPAC name is 2-methoxy-4H-pyrido[2,3-b]pyrazin-3-one, and it can be represented by the InChI key NADQMPGHDWOWGJ-UHFFFAOYSA-N and the SMILES notation COC1=NC2=C(NC1=O)N=CC=C2
.
This compound can be synthesized through various chemical methods, primarily involving multicomponent reactions. It can be sourced from chemical suppliers or synthesized in laboratory settings .
The synthesis of 2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions. This method allows for the formation of the desired heterocyclic structure through a series of reaction steps .
Technical Details:
The molecular structure of 2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one features a fused bicyclic system comprising a pyridine and pyrazine ring. The methoxy group at position 2 enhances its electronic properties and reactivity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 177.16 g/mol |
IUPAC Name | 2-methoxy-4H-pyrido[2,3-b]pyrazin-3-one |
InChI Key | NADQMPGHDWOWGJ-UHFFFAOYSA-N |
SMILES | COC1=NC2=C(NC1=O)N=CC=C2 |
The compound undergoes several types of chemical reactions:
Technical Details:
The mechanism of action for 2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one involves its role as an aldose reductase inhibitor. By binding to the active site of aldose reductase, it prevents the conversion of glucose to sorbitol, which may help mitigate oxidative stress and related complications associated with diabetes .
The compound is typically a solid at room temperature with moderate solubility in polar solvents due to its heterocyclic nature.
Key chemical properties include:
Physical characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to confirm its structure and purity during synthesis .
Due to its biological activity as an aldose reductase inhibitor, 2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one has potential applications in medicinal chemistry for developing therapeutic agents aimed at treating diabetes-related complications. Additionally, its unique structural features make it a candidate for further research into other pharmacological effects and applications in drug design .
Pyrido[2,3-b]pyrazin-3-one derivatives can be systematically classified based on their substitution patterns and oxidation states:
Ring Unsaturation and Tautomerism: The core structure exhibits keto-enol tautomerism, with the 3-keto form (3H,4H-dihydropyrido[2,3-b]pyrazin-3-one) predominating in solid and solution states. This tautomeric equilibrium significantly influences hydrogen-bonding capacity and molecular recognition properties.
Position-Specific Substitution:
C7-Substitution: Electron-withdrawing groups (chloro, bromo, nitro) enhance electrophilicity and influence π-stacking interactions
Bicyclic Variants: Derivatives may feature additional fused rings (e.g., benzo-fused analogues) or spirocyclic systems that constrain molecular conformation and enhance target specificity [4] [5] [8].
Table 1: Structural Classification and Representative Derivatives of Pyrido[2,3-b]pyrazin-3-ones
Substitution Position | Common Groups | Biological Significance | Representative Example |
---|---|---|---|
C2 | Methoxy, Phenoxy | Target selectivity modulation | 2-Methoxy-7-chloro derivative |
N4 | Acetic acid, Alkyl esters | Solubility and bioavailability | N4-CH₂COOH derivatives |
C7 | H, Cl, Br, NO₂ | Electronic effects and π-stacking | 7-Bromo-2-(3,5-dihydroxyphenoxy) |
C5-C6 bond | Saturated, Unsaturated | Planarity and conformational flexibility | 5,6-Dihydropyrido[2,3-b]pyrazin-3-one |
The medicinal exploration of pyrido-pyrazine systems began in the late 20th century with the discovery of their intrinsic affinity for nucleotide-binding enzymes. Early research focused on simple unsubstituted pyrido[2,3-b]pyrazinones as folate antagonists and antimicrobial agents. The 1990s witnessed significant advancements with the development of piritrexim, a pyrido[2,3-d]pyrimidine dihydrofolate reductase inhibitor that demonstrated clinical efficacy in oncology. This breakthrough stimulated investigations into structurally related heterocycles, including pyrido[2,3-b]pyrazinones [7] [8].
The strategic incorporation of the 2-methoxy group emerged as a critical design element in the early 2000s when researchers observed enhanced kinase inhibitory activity in methoxy-substituted analogues compared to their unsubstituted counterparts. This discovery coincided with advances in synthetic methodologies that enabled efficient C2 functionalization, particularly through nucleophilic aromatic substitution reactions. The evolution continued with the development of N4-alkylated derivatives, such as 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl) acetic acid, which demonstrated potent inhibition of aldose reductase (AKR1B1) with IC₅₀ values reaching nanomolar ranges (0.023 µM) [4].
The 2-methoxy group in pyrido[2,3-b]pyrazin-3-one derivatives exerts multifaceted effects on molecular properties and biological activity:
Electronic Effects: Quantum chemical calculations reveal that the methoxy group donates electrons through resonance (+R effect), increasing electron density at C3 and N1 positions. This electronic redistribution enhances hydrogen bond acceptance at the carbonyl oxygen while decreasing acidity at N4.
Steric and Conformational Influence: The methoxy group occupies a planar orientation relative to the pyrazine ring, creating a distinctive steric profile that influences binding pocket accommodation. Its methyl group projects perpendicularly from the ring plane, potentially filling hydrophobic subpockets in target enzymes.
Hydrogen-Bonding Capacity: Though not a strong hydrogen bond donor, the methoxy oxygen serves as an effective hydrogen bond acceptor. This property is crucial for interactions with serine/threonine residues in kinase active sites and with catalytic residues in oxidoreductases like AKR1B1.
Metabolic Stability: Comparative studies indicate that 2-methoxy derivatives exhibit enhanced metabolic stability compared to 2-hydroxy analogues due to resistance to glucuronidation. This property translates to improved pharmacokinetic profiles in preclinical models [4] [6] [8].
Table 2: Electronic and Steric Parameters of C2 Substituents in Pyrido[2,3-b]pyrazin-3-ones
C2 Substituent | Hammett σₚ Value | Taft Steric Parameter (Es) | Hydrogen Bond Capacity | Biological Impact |
---|---|---|---|---|
Methoxy (-OCH₃) | -0.27 | -0.55 | Acceptor only | Enhanced AKR1B1 inhibition, metabolic stability |
Hydroxy (-OH) | -0.37 | -0.55 | Donor and acceptor | Susceptible to conjugation, reduced bioavailability |
Phenoxy (-OC₆H₅) | -0.32 | -1.76 | Acceptor only | Increased lipophilicity, π-stacking capability |
Chloro (-Cl) | +0.23 | -0.97 | None | Electrophilic character, potential toxicity |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3